
5,7-Dibromo-4-chloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-4-chloroquinazoline is a halogenated quinazoline derivative. Quinazolines are a class of heterocyclic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications. The presence of bromine and chlorine atoms in the quinazoline ring enhances its reactivity and allows for various chemical modifications, making it a valuable scaffold in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol. This reaction produces 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, which are then treated with thionyl chloride in the presence of dimethylformamide to yield 2-aryl-4-chloro-6,8-dibromoquinazolines .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar synthetic routes. The use of efficient halogenating agents and optimized reaction conditions ensures high yields and purity of the final product. Metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are also employed to introduce various substituents onto the quinazoline scaffold .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dibromo-4-chloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles through substitution reactions.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are commonly used to introduce aryl or alkynyl groups onto the quinazoline ring.
Oxidation and Reduction Reactions: The quinazoline ring can undergo oxidation and reduction reactions to form various derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. Reaction conditions often involve the use of polar solvents and mild bases.
Cross-Coupling Reactions: Reagents such as arylboronic acids, terminal alkynes, and palladium or copper catalysts are used.
Major Products Formed
N-Substituted Quinazolines: Formed through substitution reactions with amines.
Aryl- and Alkynyl-Substituted Quinazolines: Formed through cross-coupling reactions with arylboronic acids and terminal alkynes.
Aplicaciones Científicas De Investigación
5,7-Dibromo-4-chloroquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents, antimicrobial agents, and antiviral agents.
Material Science: The compound is used in the synthesis of novel materials with photophysical properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of 5,7-Dibromo-4-chloroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity towards these targets. For example, quinazoline derivatives are known to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interfere with nucleic acid synthesis and protein function, leading to its antimicrobial and antiviral activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinazoline: Lacks the bromine substituents and has different reactivity and biological activity.
6,8-Dibromoquinazoline: Lacks the chlorine substituent and has different chemical properties.
2-Aryl-4-chloroquinazoline: Contains an aryl group instead of bromine atoms, leading to different biological activities.
Uniqueness
5,7-Dibromo-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms on the quinazoline ring. This combination enhances its reactivity and allows for diverse chemical modifications. The compound’s unique structure contributes to its potent biological activities and makes it a valuable scaffold in drug discovery and material science .
Propiedades
Fórmula molecular |
C8H3Br2ClN2 |
|---|---|
Peso molecular |
322.38 g/mol |
Nombre IUPAC |
5,7-dibromo-4-chloroquinazoline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H |
Clave InChI |
MMNLQFHOBYVSOC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1N=CN=C2Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


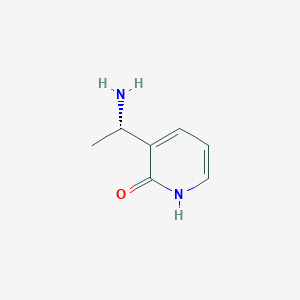

![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
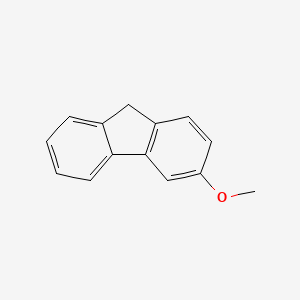
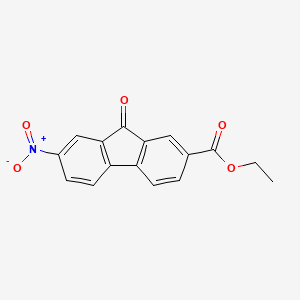

![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
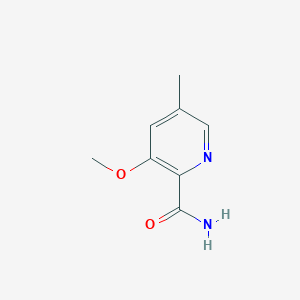
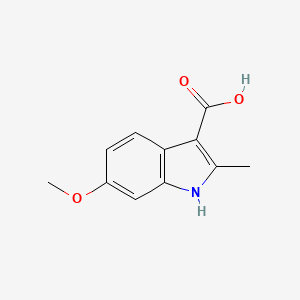
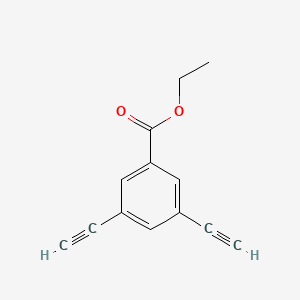


![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
